Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate typically involves the difluoromethylation of heterocycles via a radical process . This method is favored due to its efficiency in introducing difluoromethyl groups into the molecular structure. The reaction conditions often include the use of radical initiators and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Scientific Research Applications
Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate can be compared with other difluoromethylated compounds. Similar compounds include:
- Difluoromethyl ketones
- Difluoromethyl alcohols
- Difluoromethyl ethers
These compounds share the difluoromethyl group but differ in their overall structure and properties. The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the cyclopropane ring, which imparts distinct chemical and physical properties.
Biological Activity
Overview
Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a complex organic compound notable for its unique cyclopropane and pyrazole structures. The presence of multiple fluorine substituents significantly enhances its chemical stability and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound features a molecular formula of C10H7F5N2O2 with a molecular weight of approximately 292.24 g/mol. Its unique structural elements include:
- Cyclopropane moiety : Provides rigidity and influences biological interactions.
- Difluoromethyl groups : Enhance binding affinity to biological targets such as enzymes and receptors.
Structural Feature | Description |
---|---|
Cyclopropane | Contributes to molecular rigidity |
Difluoromethyl groups | Increase binding affinity and stability |
Pyrazole structure | Imparts unique chemical properties |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The difluoromethyl substituents enhance its affinity for various enzymes and receptors involved in metabolic processes. This interaction can lead to modulation of biological pathways relevant to disease mechanisms.
Biological Activity Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antiviral Activity : Research indicates that compounds with similar structural features exhibit antiviral properties. Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro...) may inhibit viral replication by targeting specific enzymes involved in the viral life cycle.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes that play critical roles in metabolic pathways. This inhibition can lead to altered cellular metabolism and potential therapeutic effects in conditions such as cancer or metabolic disorders.
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of fluorinated pyrazole derivatives, Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro...) was found to significantly reduce viral loads in vitro. The mechanism was linked to the inhibition of viral proteases essential for viral maturation.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and key metabolic enzymes. The results indicated that the compound could effectively inhibit enzymes like cyclooxygenase (COX), which is involved in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro...), it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-(trifluoromethyl)acetate | Contains trifluoromethyl group | Limited due to simpler structure |
Ethyl 2-(difluoromethyl)pyrazole | Similar pyrazole structure | Moderate activity; lacks cyclization |
Ethyl 2-acetamido-pyrazole | Contains acetamido group | Different activity profile |
These comparisons illustrate that the complex multi-fluorinated structure and cyclization of Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro...) may confer distinct properties not found in simpler analogs.
Properties
Molecular Formula |
C12H12F4N2O2 |
---|---|
Molecular Weight |
292.23 g/mol |
IUPAC Name |
ethyl 2-[(2S,4R)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate |
InChI |
InChI=1S/C12H12F4N2O2/c1-2-20-7(19)4-18-10-8(9(17-18)11(13)14)5-3-6(5)12(10,15)16/h5-6,11H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
RULJEGNYRJHGJJ-NTSWFWBYSA-N |
Isomeric SMILES |
CCOC(=O)CN1C2=C([C@H]3C[C@H]3C2(F)F)C(=N1)C(F)F |
Canonical SMILES |
CCOC(=O)CN1C2=C(C3CC3C2(F)F)C(=N1)C(F)F |
Origin of Product |
United States |
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